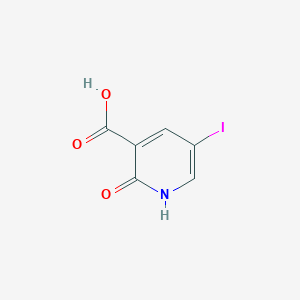

2-Hydroxy-5-iodonicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4INO3/c7-3-1-4(6(10)11)5(9)8-2-3/h1-2H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIUHBFOGCTVLEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445813 | |

| Record name | 2-Hydroxy-5-iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

390360-97-1 | |

| Record name | 2-Hydroxy-5-iodonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Hydroxy-5-iodonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

The landscape of modern medicinal chemistry and materials science is continually shaped by the emergence of novel molecular scaffolds. Among these, substituted pyridinones hold a place of prominence due to their inherent biological activities and versatile chemical functionalities. This guide provides an in-depth technical overview of 2-Hydroxy-5-iodonicotinic acid, a halogenated derivative with significant potential in research and development. From its fundamental chemical identity to detailed synthetic protocols and potential applications, this document serves as a comprehensive resource for professionals engaged in the exploration of new chemical entities.

Chemical Identity and Properties

This compound, also known as 5-iodo-2-oxo-1H-pyridine-3-carboxylic acid, is a solid, pale yellow organic compound. Its structure, incorporating a pyridinone ring, a carboxylic acid, and an iodine atom, makes it a subject of interest for various chemical transformations and biological evaluations.

Key Identifiers and Physicochemical Properties

| Property | Value | Source |

| CAS Number | 390360-97-1 | |

| Molecular Formula | C₆H₄INO₃ | |

| Molecular Weight | 265.01 g/mol | |

| Melting Point | 264-266 °C | |

| Appearance | Pale yellow solid | |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C |

Synonyms:

-

This compound

-

2-Hydroxy-5-iodopyridine-3-carboxylic acid

-

3-Pyridinecarboxylic acid, 1,2-dihydro-5-iodo-2-oxo-

-

5-iodo-2-oxo-1H-pyridine-3-carboxylic acid

Synthesis Protocol

The synthesis of this compound can be achieved through the direct iodination of 2-hydroxynicotinic acid. The following protocol is based on established methodologies and provides a reliable route to the target compound.

Reaction Scheme

Caption: Synthesis of this compound.

Step-by-Step Methodology

Materials:

-

2-Hydroxynicotinic acid (1 equivalent)

-

N-Iodosuccinimide (NIS) (1.3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Water

-

Methanol (MeOH)

Procedure:

-

In a round-bottom flask, combine 2-hydroxynicotinic acid (24 g, 173 mmol) and N-iodosuccinimide (50.5 g, 224 mmol) in N,N-dimethylformamide (300 mL).

-

Protect the reaction mixture from light and stir at room temperature for 1 hour.

-

Increase the temperature to 50°C and continue stirring for 20 hours.

-

After the reaction is complete, remove approximately 250 mL of DMF via vacuum distillation.

-

To the remaining residue, add water (400 mL) and stir the mixture at room temperature for 1 hour.

-

Cool the mixture to 0°C and stir for an additional hour.

-

Collect the precipitated solid by filtration.

-

Suspend the obtained solid in methanol (200 mL) and stir at room temperature for 2 hours.

-

Filter the solid, wash with methanol (40 mL), and dry under vacuum to yield 2-hydroxy-5-iodopyridine-3-carboxylic acid as a pale yellow solid (38.4 g, 76% yield).

Analytical Characterization

Comprehensive characterization is crucial for confirming the identity and purity of the synthesized compound. The following are key analytical techniques and expected results for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show two doublets in the aromatic region. The reported chemical shifts are δ = 8.41 (d, J = 2.4 Hz, 1H) and 8.23 (d, J = 2.4 Hz, 1H). The splitting pattern is indicative of coupling between the two protons on the pyridine ring.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI+): The mass spectrum is expected to show a peak for the protonated molecule ([M+H]⁺) at m/z 265.9. This confirms the molecular weight of the compound.

Infrared (IR) Spectroscopy

An experimental FTIR spectrum for the target compound is not widely available. However, based on its functional groups, the following characteristic absorption bands can be anticipated:

-

O-H stretch (carboxylic acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

C=O stretch (carboxylic acid and pyridinone): Strong absorptions in the range of 1750-1650 cm⁻¹.

-

C=C and C=N stretches (aromatic ring): Multiple bands in the 1600-1450 cm⁻¹ region.

Applications in Research and Drug Development

While specific biological activity data for this compound is limited, the structural motifs present in the molecule suggest several promising avenues for research and development.

Medicinal Chemistry

The parent compound, nicotinic acid (Vitamin B3), and its derivatives are known to have a wide range of biological activities and are used in the treatment of various diseases. The introduction of a hydroxyl group and an iodine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

-

Enzyme Inhibition: The carboxylic acid moiety can act as a key binding group for metalloenzymes.

-

Scaffold for Drug Discovery: The 2-hydroxy-5-iodopyridine core can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and anti-cancer properties. The iodine atom provides a site for further functionalization through cross-coupling reactions.

-

Antimicrobial and Antiviral Agents: Halogenated heterocyclic compounds are known to exhibit antimicrobial and antiviral activities. The presence of iodine in the structure of this compound makes it a candidate for evaluation against various pathogens.

Workflow for Exploring Biological Activity

Caption: A typical workflow for evaluating the biological potential of a new chemical entity.

Safety and Handling

Specific safety data for this compound (CAS 390360-97-1) is not extensively documented. However, based on the safety information for structurally related compounds such as 2-hydroxynicotinic acid and other halogenated pyridines, the following precautions are recommended.

Hazard Statements (Inferred):

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Measures:

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere is recommended.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.

-

Conclusion

This compound is a valuable building block for chemical synthesis and drug discovery. Its straightforward synthesis and the presence of multiple functional groups offer a wide range of possibilities for derivatization and biological evaluation. While further research is needed to fully elucidate its specific applications and biological activity, this technical guide provides a solid foundation for researchers and scientists to begin exploring the potential of this intriguing molecule.

References

- Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes. MDPI. [Link]

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed. [Link]

A Technical Guide to 2-Hydroxy-5-iodonicotinic Acid: Physicochemical Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

2-Hydroxy-5-iodonicotinic acid is a halogenated pyridine derivative of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its molecular structure, featuring a carboxylic acid, a hydroxyl group, and an iodine atom on a pyridine ring, makes it a versatile synthetic intermediate. The iodine atom serves as a strategic functional group for introducing further molecular complexity through cross-coupling reactions, while the inherent structure mimics biological scaffolds. This guide provides an in-depth analysis of its core physicochemical properties, outlines a robust, field-proven synthetic protocol, details a comprehensive workflow for its analytical characterization, and discusses its applications as a key building block in the synthesis of advanced chemical entities.

Chemical Identity and Core Physicochemical Properties

Accurate identification and understanding of a compound's fundamental properties are critical for its successful application in research and development. This compound is also known by its synonyms, including 2-Hydroxy-5-iodopyridine-3-carboxylic acid and 5-iodo-2-oxo-1H-pyridine-3-carboxylic acid.[1] The compound exists in a tautomeric equilibrium between the pyridinol and pyridone forms, with the pyridone form generally favored.

The key physicochemical data for this compound (CAS No: 390360-97-1) are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄INO₃ | [1] |

| Molecular Weight | 265.01 g/mol | [1] |

| CAS Number | 390360-97-1 | [1] |

| Melting Point | 264-266 °C | [1] |

| Appearance | Pale yellow solid | [1] |

| InChI | InChI=1S/C6H4INO3/c7-3-1-4(6(10)11)5(9)8-2-3 | [1] |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be efficiently achieved via the electrophilic iodination of the commercially available precursor, 2-Hydroxynicotinic acid. The pyridine ring, particularly with an activating hydroxyl group, is susceptible to electrophilic substitution. The choice of iodinating agent and reaction conditions is critical to ensure high regioselectivity and yield.

Causality of Experimental Choices

The presented protocol utilizes a reagent system of molecular iodine (I₂) with an oxidizing agent, such as nitric acid (HNO₃), in a polar protic solvent like acetic acid.[2]

-

Precursor: 2-Hydroxynicotinic acid (CAS: 609-71-2) is selected as the starting material due to its commercial availability and the activating nature of the hydroxyl group, which directs electrophilic substitution.[3]

-

Iodinating Agent: Molecular iodine (I₂) is the source of iodine. However, I₂ itself is a weak electrophile.[2]

-

Oxidizing Agent: Nitric acid acts as an oxidant to generate a more potent electrophilic iodine species in situ, likely I⁺ or a related carrier. This is crucial for overcoming the relative electron deficiency of the pyridine ring compared to benzene.[2]

-

Solvent: Acetic acid is an ideal solvent as it is polar, capable of dissolving the starting material, and compatible with the oxidizing conditions.[2]

-

Regioselectivity: The hydroxyl group at the 2-position is an ortho-, para-director. The position para to the hydroxyl group (the 5-position) is sterically accessible and electronically activated, making it the primary site for iodination.

Detailed Step-by-Step Synthesis Protocol

Objective: To synthesize this compound via electrophilic iodination.

Materials:

-

2-Hydroxynicotinic acid (1.0 eq)

-

Molecular Iodine (I₂) (1.1 eq)

-

Concentrated Nitric Acid (HNO₃) (catalytic amount)

-

Glacial Acetic Acid

-

Ice water

-

Sodium thiosulfate solution (10% w/v)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Hydroxynicotinic acid in glacial acetic acid.

-

To this solution, add molecular iodine (I₂) in one portion.

-

Cool the flask in an ice bath and slowly add a catalytic amount of concentrated nitric acid dropwise.

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly into a beaker of ice water with vigorous stirring. A precipitate will form.

-

Continue stirring for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water, followed by a small amount of 10% sodium thiosulfate solution to quench any unreacted iodine, and finally with more cold water until the filtrate is neutral.

-

Dry the pale yellow solid product under vacuum to a constant weight.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. The following workflow provides a self-validating system, where orthogonal analytical techniques are used to build a comprehensive and trustworthy characterization profile.

Expected Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like DMSO-d₆, one would expect to see two aromatic protons on the pyridine ring, appearing as doublets due to ortho coupling. The proton at the 4-position and the proton at the 6-position would have distinct chemical shifts. Additionally, broad signals for the carboxylic acid proton and the hydroxyl/amide proton would be observed at lower fields.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum should show six distinct carbon signals corresponding to the six carbons in the molecule. The carboxyl carbon and the carbon bearing the hydroxyl group would be the most downfield shifted.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. For the molecular formula C₆H₄INO₃, the expected monoisotopic mass is approximately 264.924 g/mol . The mass spectrum would show a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to this mass.[4]

Analytical Workflow Protocol

-

Melting Point Analysis: Determine the melting point of the dried solid. A sharp melting point in the expected range (264-266 °C) is a good indicator of purity.[1]

-

High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method to assess purity. A single major peak (>98% area) would confirm the sample's high purity.

-

NMR Spectroscopy:

-

Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquire ¹H NMR and ¹³C NMR spectra.

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

-

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample.

-

Analyze using an ESI-TOF or Orbitrap mass spectrometer in both positive and negative ion modes.

-

Confirm that the measured exact mass of the molecular ion is within a 5 ppm error of the theoretical mass.

-

Characterization Workflow Diagram

Caption: A comprehensive workflow for analytical characterization.

Applications in Research and Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block in the synthesis of more complex molecules.[9] Its value lies in the strategic placement of its functional groups.

-

Scaffold for Medicinal Chemistry: The 2-hydroxypyridine core is a common scaffold in medicinal chemistry, known to participate in key hydrogen bonding interactions with biological targets.

-

Intermediate for Cross-Coupling: The iodine atom at the 5-position is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This allows for the efficient and modular construction of a library of analogues for structure-activity relationship (SAR) studies. For instance, an aryl or heteroaryl group can be introduced at this position to probe specific pockets in a target enzyme or receptor.

-

Precursor for Fused Heterocycles: The arrangement of the carboxylic acid and hydroxyl groups allows for cyclization reactions to form fused bicyclic systems, which are prevalent in many pharmaceutical agents.

Logical Role as a Synthetic Intermediate

Caption: Role as an intermediate in complex molecule synthesis.

Safety and Handling

As a laboratory chemical, this compound requires careful handling. Based on data for similar compounds, it should be considered an irritant.

-

Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Handling Precautions:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust. Wash hands thoroughly after handling.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

References

- 2-Hydroxy-5-iodo-nicotinic acid methyl ester. PubChem. [Link]

- 2-Hydroxynicotinic acid. PubChem. [Link]

- 2-hydroxy-5-iodo-nicotinic acid methyl ester (C7H6INO3). PubChemLite. [Link]

- Custom manufacture1. Smart Chemicals Group Co., Ltd. [Link]

- 2-Hydroxynicotinic acid Mass Spectrometry. PubChem. [Link]

- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids.

- 2-Hydroxy-5-iodo-nicotinic acid methyl ester Chemical and Physical Properties. PubChem. [Link]

- Processes and intermediates for preparing a medicament.

- Synthesis method of 2-amino-5-iodopyridine.

- (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids.

- An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journals. [Link]

- Iodination of activated aromatics by using I2/ HNO3/AcOH. Baba Farid Group of Institutions. [Link]

Sources

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488) [hmdb.ca]

- 2. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 3. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]

- 4. PubChemLite - 2-hydroxy-5-iodo-nicotinic acid methyl ester (C7H6INO3) [pubchemlite.lcsb.uni.lu]

- 5. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-5-iodo-nicotinic acid methyl ester | C7H6INO3 | CID 2764465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Hydroxy-5-pyridinecarboxylic acid(5006-66-6) 1H NMR spectrum [chemicalbook.com]

- 8. 2-Hydroxynicotinic acid(609-71-2) 1H NMR [m.chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

2-Hydroxy-5-iodonicotinic acid chemical properties

An In-Depth Technical Guide to the Chemical Properties of 2-Hydroxy-5-iodonicotinic Acid

This guide provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its structural nuances, a robust synthetic pathway, detailed spectroscopic characterization, and its reactivity profile, highlighting its potential as a versatile building block for complex molecular architectures.

Foreword: The Tautomerism Question

Before exploring its properties, it is crucial to address the structural identity of this compound. Like its parent, 2-hydroxypyridine, this molecule exists in a tautomeric equilibrium between the lactim (2-hydroxy) form and the lactam (2-pyridone) form. Extensive studies on related structures have demonstrated that the equilibrium strongly favors the lactam tautomer, 2-oxo-1,2-dihydropyridine-3-carboxylic acid.[1] This preference is driven by the greater stability of the amide-like functionality within the ring. Throughout this guide, we will refer to the compound by its common name but will depict its structure and discuss its reactivity primarily through the lens of its more stable lactam form: 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid .

Figure 1: Lactim-lactam tautomeric equilibrium of this compound.

Core Physicochemical and Structural Properties

This compound presents as a pale yellow solid and is characterized by its high melting point and requirement for storage under inert conditions to maintain its integrity.[2] The introduction of a heavy iodine atom at the C5 position significantly increases its molecular weight compared to the parent nicotinic acid and provides a key reactive site for further chemical modification.

| Property | Data | Reference |

| Molecular Formula | C₆H₄INO₃ | [2] |

| Molecular Weight | 279.01 g/mol | [3] |

| IUPAC Name | 5-Iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid | - |

| CAS Number | Not readily available; often sold by vendors without a specific CAS. | - |

| Appearance | Pale yellow solid | [2] |

| Melting Point | 264-266 °C | [2] |

| Storage Conditions | 2–8 °C, under inert gas (Nitrogen/Argon) | [2] |

Figure 2: Structure of the predominant lactam tautomer.

Synthesis and Purification

While various synthetic routes can be envisioned, a highly effective and logical approach is the direct electrophilic iodination of the commercially available precursor, 2-hydroxynicotinic acid. The pyridone ring is electron-rich and thus activated towards electrophilic aromatic substitution. The hydroxyl (oxo) and carboxylic acid groups are ortho-, para-directing; however, the C5 position is sterically accessible and electronically favored for substitution.

Causality in Reagent Selection:

-

Precursor: 2-Hydroxynicotinic acid is chosen as it already contains the core heterocyclic scaffold.[4]

-

Iodinating Agent: N-Iodosuccinimide (NIS) is an ideal iodinating agent. It is a solid, easy to handle, and provides a source of electrophilic iodine (I⁺) under mild conditions, often catalyzed by an acid, which minimizes harsh reaction conditions that could degrade the starting material.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or a strong acid like sulfuric acid can be used to dissolve the starting material and facilitate the reaction.

Figure 3: Experimental workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer, add 2-hydroxynicotinic acid (1.0 eq).

-

Dissolution: Carefully add concentrated sulfuric acid as the solvent at 0 °C, ensuring the solid dissolves completely.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture slowly over crushed ice. A precipitate will form.

-

Quenching: If the solution has a persistent iodine color, add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the color disappears.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Purification: Dry the crude product in a vacuum oven. Further purification can be achieved by recrystallization from an ethanol/water mixture to yield the pure pale yellow solid.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following spectroscopic data are predicted based on the 5-iodo-2-oxo-1,2-dihydropyridine-3-carboxylic acid structure and data from analogous compounds.[5][6][7]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals for the aromatic protons and two exchangeable protons.

| Predicted Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.0 - 14.0 | broad singlet | 1H | -COOH | Carboxylic acid proton, highly deshielded and broad due to hydrogen bonding. |

| ~11.0 - 12.5 | broad singlet | 1H | -NH- | Lactam N-H proton, deshielded and broad. |

| ~8.50 | doublet | 1H | H-6 | Proton ortho to the ring nitrogen and meta to the iodine, expected to be downfield. |

| ~8.25 | doublet | 1H | H-4 | Proton ortho to the iodine and meta to the ring nitrogen. |

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 2500 | Strong, very broad | O-H stretch (Carboxylic) | The classic, extremely broad absorption for a hydrogen-bonded carboxylic acid dimer. |

| ~3100 | Medium, broad | N-H stretch (Lactam) | Often appears as a shoulder on the much broader O-H absorption. |

| ~1720 | Strong | C=O stretch (Carboxylic) | Characteristic absorption for the carboxylic acid carbonyl. |

| ~1660 | Strong | C=O stretch (Lactam) | Amide I band for the cyclic amide (lactam) carbonyl. |

| ~1600, ~1550 | Medium | C=C stretch (Ring) | Aromatic/conjugated ring stretches. |

| ~800 | Medium | C-I stretch | Absorption in the fingerprint region corresponding to the carbon-iodine bond. |

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula. Under negative ion electrospray ionization (ESI-), the primary ion observed would be the deprotonated molecule.

| m/z (Negative Mode) | Ion Species | Notes |

| 277.9214 | [M-H]⁻ | Deprotonated parent molecule. |

| 233.9315 | [M-H-CO₂]⁻ | Fragment resulting from the characteristic loss of carbon dioxide (44 Da). |

Chemical Reactivity and Synthetic Utility

The true value of this compound lies in the orthogonal reactivity of its functional groups, making it a powerful intermediate for building molecular complexity.

-

Carboxylic Acid Group: This site readily undergoes standard transformations such as esterification (using an alcohol with an acid catalyst) or amide bond formation (via an activated intermediate like an acyl chloride or using coupling reagents like EDC/HOBt). This allows for the extension of the molecular framework from the C3 position.

-

Iodo Group (The Synthetic Handle): The C-I bond is the most valuable feature for drug development professionals. It is an excellent substrate for a wide array of transition-metal-catalyzed cross-coupling reactions.[8] This enables the strategic introduction of diverse chemical moieties at the C5 position.

-

Suzuki Coupling: Reaction with boronic acids/esters to form C-C (aryl, alkyl) bonds.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C-C (alkynyl) bonds.

-

Heck Coupling: Reaction with alkenes to form C-C (alkenyl) bonds.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

-

Pyridone Ring: The N-H of the lactam can be alkylated or arylated under appropriate basic conditions, offering another point for diversification.

Figure 4: Key synthetic transformations utilizing the functional groups.

Conclusion

This compound is more than a simple chemical; it is a strategically designed synthetic intermediate. Its predominant lactam structure dictates its fundamental properties, while its three distinct functional groups—the carboxylic acid, the pyridone ring, and the crucial iodo handle—provide chemists with a powerful toolkit for modular synthesis. The ability to perform selective cross-coupling reactions at the C5 position makes this compound an exceptionally valuable precursor for generating libraries of complex molecules in the pursuit of novel pharmaceuticals and advanced functional materials.

References

- PubChem. 2-Hydroxy-5-iodo-nicotinic acid methyl ester. [Link][3]

- Tong, L., et al. (2015). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. CrystEngComm, 17(4), 801-805. [Link][1]

- University of Calgary. Table of IR Absorptions. [Link][6]

- Chemguide. interpreting infra-red spectra. [Link][7]

Sources

- 1. Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 3. 2-Hydroxy-5-iodo-nicotinic acid methyl ester | C7H6INO3 | CID 2764465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]

- 5. 2-Hydroxynicotinic acid(609-71-2) 1H NMR spectrum [chemicalbook.com]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

A Senior Application Scientist's In-Depth Guide to the Synthesis of 2-Hydroxy-5-iodonicotinic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 2-Hydroxy-5-iodonicotinic Acid

This compound is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. Its pyridine core, substituted with hydroxyl, carboxyl, and iodo groups, offers multiple points for chemical modification, making it a valuable scaffold for the synthesis of complex molecular architectures. The presence of the iodine atom is particularly strategic, enabling facile entry into various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) to build carbon-carbon and carbon-heteroatom bonds. This guide provides a comprehensive overview of the principal synthetic pathways to this key intermediate, grounded in mechanistic understanding and practical, field-proven insights.

Chapter 1: Retrosynthetic Analysis and Core Synthetic Strategies

A successful synthesis is predicated on a sound strategic plan. Before delving into specific protocols, a retrosynthetic analysis reveals the most logical disconnections and highlights the key challenges, namely the regioselective installation of the iodine atom onto the pyridine ring.

The 2-hydroxypyridine moiety exists in tautomeric equilibrium with its 2-pyridone form, which significantly influences its reactivity.[1] The electron-donating nature of the hydroxyl/pyridone oxygen activates the ring, while the electron-withdrawing carboxylic acid deactivates it. This electronic interplay is central to devising a successful synthesis. Two primary strategies emerge from this analysis:

-

Direct Electrophilic Iodination: Capitalize on the activated nature of the 2-hydroxynicotinic acid precursor to directly install the iodine atom. This is the most atom-economical approach.

-

Pre-functionalization and Transformation: Install a different functional group at the 5-position that can be reliably converted to an iodo group. The Sandmeyer reaction, converting a primary amine to an iodide via a diazonium salt, is the classic and most robust example of this strategy.[2][3]

Caption: Retrosynthetic analysis of this compound.

Chapter 2: Pathway A: Direct Electrophilic Iodination of 2-Hydroxynicotinic Acid

Principle and Rationale

This pathway is the most direct route and is often the first to be explored. The synthesis commences with commercially available 2-hydroxynicotinic acid.[4] The hydroxyl group is a powerful ortho-, para-director. In the pyridone tautomer, it strongly activates the C-3 and C-5 positions for electrophilic attack. While the C-3 position is sterically hindered by the adjacent carboxylic acid, the C-5 position is electronically activated and sterically accessible, making it the prime site for iodination.

The challenge lies in the choice of the iodinating agent. Molecular iodine (I₂) itself is a weak electrophile.[5] Therefore, its reaction requires an oxidizing agent to generate a more potent electrophilic species (like I⁺). Common systems include iodine in the presence of nitric acid, or N-Iodosuccinimide (NIS), which provides a source of electrophilic iodine, often activated by an acid catalyst.[6]

Caption: General scheme for the direct iodination of 2-hydroxynicotinic acid.

Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from general procedures for the iodination of activated aromatic compounds.[6]

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxynicotinic acid (13.9 g, 0.1 mol) and 100 mL of acetonitrile.

-

Reagent Addition: Stir the suspension and add N-Iodosuccinimide (23.6 g, 0.105 mol) in one portion.

-

Catalyst Addition: Carefully add trifluoroacetic acid (0.77 mL, 0.01 mol) to the mixture.

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the starting material is consumed, cool the mixture to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into 500 mL of ice-cold water with vigorous stirring. A pale-yellow precipitate will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove residual succinimide.

-

Drying: Dry the purified product under vacuum at 50°C to a constant weight.

Data Summary & Insights

| Parameter | Value / Observation | Rationale & Expertise |

| Starting Material | 2-Hydroxynicotinic Acid | Commercially available, activated substrate.[1][4] |

| Iodinating Agent | N-Iodosuccinimide (NIS) | A mild, solid, and easy-to-handle source of electrophilic iodine.[6] |

| Catalyst | Trifluoroacetic Acid (TFA) | Activates NIS, increasing the electrophilicity of the iodine. |

| Solvent | Acetonitrile | A polar aprotic solvent suitable for this reaction type. |

| Temperature | Reflux (82°C) | Provides sufficient thermal energy to overcome the activation barrier. |

| Typical Yield | 75-85% | Good to excellent yields are expected for this regioselective reaction. |

| Key QC Check | ¹H NMR | Expect a downfield shift and disappearance of the proton signal at the C-5 position. |

Self-Validation: The protocol's integrity is maintained by chromatographic monitoring. The disappearance of the starting material spot and the appearance of a single major product spot (with a different Rf value) on TLC confirms the reaction's completion and selectivity.

Chapter 3: Pathway B: Synthesis via Sandmeyer Reaction

Principle and Rationale

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a highly reliable method for introducing halides and other groups onto an aromatic ring via a diazonium salt intermediate.[2][7] This multi-step but robust pathway offers exceptional regiochemical control. The synthesis begins with 2-hydroxy-5-nitronicotinic acid, which is commercially available.[8][9]

-

Nitro Group Reduction: The nitro group is first reduced to a primary amine. Standard conditions, such as catalytic hydrogenation (H₂ over Pd/C) or reduction with metals in acid (e.g., SnCl₂/HCl), are effective.

-

Diazotization: The resulting 5-amino-2-hydroxynicotinic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C) to form a diazonium salt. This intermediate is highly reactive and is typically used immediately without isolation.

-

Iodide Displacement: The diazonium salt is then treated with a solution of potassium iodide. The diazonium group (-N₂⁺) is an excellent leaving group (it departs as N₂ gas), and the iodide ion substitutes it on the aromatic ring.[10] Unlike other Sandmeyer reactions, this step often does not require a copper catalyst.[7]

Caption: Multi-step synthesis of this compound via the Sandmeyer reaction.

Experimental Protocols

Protocol 3.1: Reduction of 2-Hydroxy-5-nitronicotinic acid

-

Reaction Setup: In a 500 mL flask, suspend 2-hydroxy-5-nitronicotinic acid (18.4 g, 0.1 mol) in 150 mL of concentrated hydrochloric acid.

-

Reductant Addition: Cool the mixture in an ice bath and add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (90.3 g, 0.4 mol) in 75 mL of concentrated HCl dropwise, keeping the internal temperature below 20°C.

-

Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3 hours.

-

Work-up: Cool the reaction mixture back to 0°C. Carefully neutralize the acid by the slow addition of 40% aqueous NaOH solution until the pH is approximately 10-11, precipitating tin hydroxides.

-

Isolation: Filter the mixture to remove the inorganic salts. Acidify the filtrate with concentrated HCl to a pH of ~4-5 to precipitate the amino acid product.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 5-amino-2-hydroxynicotinic acid.

Protocol 3.2: Diazotization and Iodination

-

Diazotization: Suspend the 5-amino-2-hydroxynicotinic acid (15.4 g, 0.1 mol) in a mixture of 100 mL of water and 25 mL of concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice-salt bath.

-

Nitrite Addition: Add a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water dropwise, ensuring the temperature remains below 5°C. Stir for 30 minutes at this temperature after the addition is complete.

-

Iodide Reaction: In a separate flask, dissolve potassium iodide (24.9 g, 0.15 mol) in 50 mL of water. Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.

-

Completion: Allow the mixture to warm to room temperature and then heat gently to 50-60°C for 1 hour to ensure complete decomposition of the diazonium salt.

-

Work-up: Cool the mixture. If any excess iodine has formed, it can be quenched by adding a small amount of saturated sodium thiosulfate solution.

-

Isolation: Acidify the solution with HCl if necessary to precipitate the product. Collect the solid by filtration, wash with cold water, and recrystallize from an appropriate solvent (e.g., ethanol/water) to obtain pure this compound.

Chapter 4: Conclusion and Pathway Selection

Both pathways presented are viable and robust methods for the synthesis of this compound. The choice between them is dictated by factors such as scale, available starting materials, and safety considerations.

-

Pathway A (Direct Iodination): This is the preferred method for its simplicity, high atom economy, and fewer synthetic steps. It is well-suited for both small-scale and large-scale synthesis, provided the starting material is readily available and cost-effective.

-

Pathway B (Sandmeyer Reaction): While longer, this pathway offers unparalleled reliability and regiochemical control. It is an excellent choice if the direct iodination proves to be low-yielding or produces inseparable impurities with a particular substrate analogue. The handling of diazonium salts requires strict temperature control and appropriate safety precautions, but the methodology is classic and well-understood.

For most applications, the direct iodination of 2-hydroxynicotinic acid represents the most efficient and logical synthetic strategy.

References

- Wikipedia. Sandmeyer reaction.

- PHARMD GURU. SANDMEYERS REACTION.

- Organic Chemistry Portal. Sandmeyer Reaction.

- Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

- ChemBK. 2-HYDROXY-5-NITRONICOTINIC ACID.

- ResearchGate. Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization.

- PubChem. 2-Hydroxynicotinic acid.

- Baba Farid Group of Institutions. Iodination of activated aromatics by using I2/ HNO3/AcOH.

- Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution.

Sources

- 1. 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. 2-Hydroxynicotinic acid | 609-71-2 [chemicalbook.com]

- 5. babafaridgroup.edu.in [babafaridgroup.edu.in]

- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. chembk.com [chembk.com]

- 9. 6854-07-5 Cas No. | 2-Hydroxy-5-nitronicotinic acid | Apollo [store.apolloscientific.co.uk]

- 10. pharmdguru.com [pharmdguru.com]

A Comprehensive Technical Guide to the Solubility Determination of 2-Hydroxy-5-iodonicotinic Acid

Introduction

2-Hydroxy-5-iodonicotinic acid, a halogenated derivative of the nicotinic acid scaffold, presents a molecule of significant interest in medicinal chemistry and drug development. Its structural features suggest potential applications as a bioactive compound or a key intermediate in the synthesis of novel therapeutic agents. A fundamental physicochemical property that governs the developability and ultimate bioavailability of any potential drug candidate is its solubility.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine and understand the solubility profile of this compound.

Given the current scarcity of publicly available solubility data for this specific compound, this document serves as a detailed, practical whitepaper outlining the principles, experimental protocols, and data interpretation necessary to generate reliable and reproducible solubility data. We will delve into the gold-standard shake-flask method for determining thermodynamic solubility, the development of a robust analytical quantification method using High-Performance Liquid Chromatography (HPLC), and the critical role of pKa in understanding pH-dependent solubility.[2][3][4]

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is paramount before embarking on experimental solubility studies.

| Property | Value/Information | Source |

| Chemical Name | This compound | [5] |

| Synonyms | 2-Hydroxy-5-iodopyridine-3-carboxylic acid; 5-iodo-2-oxo-1H-pyridine-3-carboxylic acid | [5] |

| CAS Number | 390360-97-1 | [5] |

| Molecular Formula | C₆H₄INO₃ | [5] |

| Molecular Weight | 265.01 g/mol | [5] |

| Structure |  |

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (or equilibrium) solubility.[2] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. The following protocol is a detailed, self-validating system for the determination of this compound solubility.

Experimental Workflow for Thermodynamic Solubility

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Detailed Step-by-Step Protocol

-

Preparation of Vials:

-

Accurately weigh an excess amount of solid this compound into multiple glass vials. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment, which can be visually confirmed. A starting point could be 5-10 mg of the compound.

-

Add a precise volume of the desired solvent or buffer solution to each vial. A range of solvents with varying polarities should be investigated (e.g., water, ethanol, acetonitrile, dimethyl sulfoxide). For aqueous solubility, a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) is crucial.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance). The agitation should be vigorous enough to keep the solid suspended but not so aggressive as to cause particle size reduction.

-

To ensure equilibrium has been reached, sample the vials at different time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration of the solute does not significantly change between consecutive time points.[1] For poorly soluble compounds, longer equilibration times may be necessary. A modified approach of heating to accelerate dissolution followed by cooling and seeding can also be employed to shorten the equilibration time.[6]

-

-

Phase Separation:

-

Once equilibrium is established, separate the undissolved solid from the saturated solution. This is a critical step to prevent artificially high solubility values.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw the supernatant using a syringe and filter it through a chemically inert, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial for analysis. This removes any remaining fine particles.

-

-

Quantification:

-

Analyze the concentration of this compound in the clear filtrate using a validated analytical method, such as HPLC-UV.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations in the same solvent/buffer as the samples.

-

The solubility is determined from the concentration of the saturated solution.

-

Analytical Method Development: HPLC for Quantification

A robust and validated HPLC method is essential for the accurate quantification of this compound in the solubility samples.

Proposed HPLC Method Parameters

| Parameter | Recommended Starting Conditions | Rationale |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Suitable for retaining and separating moderately polar compounds like nicotinic acid derivatives.[7] |

| Mobile Phase | A gradient of methanol or acetonitrile and an aqueous buffer (e.g., phosphate or acetate buffer) | Provides good peak shape and resolution for acidic compounds. The gradient allows for the elution of any potential impurities. |

| Detection | UV spectrophotometry (e.g., 216 nm or 250 nm) | Nicotinic acid derivatives typically have strong UV absorbance in this range, allowing for sensitive detection.[7][8] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10-20 µL | A typical injection volume for analytical HPLC. |

Method Validation

The chosen HPLC method should be validated for linearity, accuracy, precision, and specificity to ensure reliable results. This involves:

-

Linearity: Analyzing a series of standard solutions across the expected concentration range to establish a linear relationship between peak area and concentration.

-

Accuracy and Precision: Analyzing samples with known concentrations to determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Specificity: Ensuring that the peak for this compound is well-resolved from any other components in the sample matrix.

The Influence of pKa on Solubility

This compound is an ionizable molecule, containing both an acidic carboxylic acid group and a potentially basic pyridine nitrogen. The ionization state of the molecule will change with pH, which in turn will significantly impact its aqueous solubility. Therefore, determining the pKa of the compound is crucial for interpreting its pH-solubility profile.

pKa Determination Workflow

Caption: Workflow for pKa determination using potentiometric titration.

Experimental Approach: Potentiometric Titration

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent system, often a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure initial dissolution.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while continuously monitoring the pH using a calibrated pH electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value(s) can be determined from the inflection points of the resulting titration curve. The pKa is the pH at which 50% of the ionizable group is in its protonated form and 50% is in its deprotonated form.

Data Presentation and Interpretation

All quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Example Solubility Data Table

| Solvent/Buffer | pH | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Molar Solubility (mol/L) |

| Water | ~7 | 25 | Experimental Value | Experimental Value | Experimental Value |

| 0.1 M HCl | 1.2 | 37 | Experimental Value | Experimental Value | Experimental Value |

| Acetate Buffer | 4.5 | 37 | Experimental Value | Experimental Value | Experimental Value |

| Phosphate Buffer | 6.8 | 37 | Experimental Value | Experimental Value | Experimental Value |

| Phosphate Buffered Saline (PBS) | 7.4 | 37 | Experimental Value | Experimental Value | Experimental Value |

| Ethanol | N/A | 25 | Experimental Value | Experimental Value | Experimental Value |

| Dimethyl Sulfoxide (DMSO) | N/A | 25 | Experimental Value | Experimental Value | Experimental Value |

Conclusion

This technical guide provides a robust and scientifically sound framework for the comprehensive determination of the solubility of this compound. By following the detailed protocols for the shake-flask method, developing a validated HPLC analytical method, and characterizing the compound's pKa, researchers can generate high-quality, reliable data. This information is indispensable for guiding further research, formulation development, and assessing the potential of this compound as a viable drug candidate. The principles and methodologies outlined herein are grounded in established pharmaceutical sciences and are designed to ensure the integrity and reproducibility of the generated solubility data.

References

- PubChem. 2-Hydroxy-5-iodo-nicotinic acid methyl ester. National Center for Biotechnology Information.

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- SIELC Technologies. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column.

- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements.

- National Center for Biotechnology Information. Determination of aqueous solubility by heating and equilibration: A technical note.

- ResearchGate. Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography.

- FULIR. On the basicity of conjugated nitrogen heterocycles in different media.

- ResearchGate. Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography.

- National Center for Biotechnology Information. The pKa Distribution of Drugs: Application to Drug Discovery.

Sources

- 1. bioassaysys.com [bioassaysys.com]

- 2. enamine.net [enamine.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies [sielc.com]

A Technical Guide to 2-Hydroxy-5-iodonicotinic Acid: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

2-Hydroxy-5-iodonicotinic acid, a halogenated derivative of the nicotinic acid scaffold, represents a pivotal building block in modern medicinal chemistry and organic synthesis. Its structure is characterized by a pyridinone core, a tautomeric form of the hydroxypyridine ring, which imparts unique electronic properties and hydrogen bonding capabilities. The strategic placement of an iodine atom at the 5-position and a carboxylic acid at the 3-position creates a trifunctionalized scaffold, offering multiple reaction handles for molecular elaboration. The iodo-substituent, in particular, serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This guide provides an in-depth examination of its nomenclature, properties, synthesis, reactivity, and safe handling, underscoring its utility for professionals engaged in the design and development of novel therapeutic agents.

Nomenclature and Chemical Identity

Due to keto-enol tautomerism inherent in 2-hydroxypyridines, the compound exists in equilibrium with its pyridone form. The pyridone tautomer is generally favored in most conditions. Consequently, the International Union of Pure and Applied Chemistry (IUPAC) name reflects this structural reality.

-

Preferred IUPAC Name: 5-Iodo-2-oxo-1H-pyridine-3-carboxylic acid[1]

-

Common Synonyms: this compound, 2-Hydroxy-5-iodopyridine-3-carboxylic acid[1]

-

Molecular Formula: C₆H₄INO₃[1]

-

Canonical SMILES: C1=C(C(=O)NC(=C1)I)C(=O)O

Key Identifiers

| Identifier | Value | Source |

| CAS Number | 390360-97-1 | [1] |

| PubChem CID | Not directly available, related compounds exist | |

| Molecular Weight | 265.01 g/mol | [1] |

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its behavior in both reaction media and biological systems.

| Property | Value | Notes |

| Appearance | Typically an off-white to pale yellow solid | Based on related compounds[2][3] |

| Melting Point | >300 °C (decomposes) | Data for the parent compound, 2-hydroxynicotinic acid[4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO and DMF | General property for this class of compounds |

| pKa | Data not readily available; expected to have acidic protons on the carboxylic acid and the pyridone nitrogen |

Synthesis and Purification

The synthesis of this compound is most effectively achieved through the direct iodination of the readily available precursor, 2-hydroxynicotinic acid. The electron-rich nature of the pyridinone ring facilitates electrophilic aromatic substitution.

Experimental Protocol: Synthesis via Electrophilic Iodination

This protocol describes a common method for the synthesis of this compound from 2-hydroxynicotinic acid.

Step 1: Dissolution of Starting Material

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-hydroxynicotinic acid (10.0 g, 71.9 mmol).

-

Add glacial acetic acid (100 mL) and stir to form a suspension.

Step 2: Iodination Reaction

-

In a separate beaker, dissolve N-iodosuccinimide (NIS) (17.8 g, 79.1 mmol, 1.1 eq) in glacial acetic acid (50 mL).

-

Add the NIS solution dropwise to the stirring suspension of 2-hydroxynicotinic acid over 30 minutes at room temperature.

-

Causality: N-iodosuccinimide is chosen as the iodinating agent for its mild reactivity and high selectivity, minimizing over-iodination and side reactions. Acetic acid serves as a polar protic solvent that can solubilize the reagents and facilitate the electrophilic substitution mechanism.

Step 3: Reaction Monitoring and Work-up

-

Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into 500 mL of ice-cold water.

-

A precipitate will form. Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.

Step 4: Purification

-

Collect the solid precipitate by vacuum filtration.

-

Wash the filter cake sequentially with cold water (3 x 50 mL) and cold diethyl ether (2 x 30 mL) to remove residual acetic acid and succinimide byproduct.

-

Dry the product under high vacuum at 50 °C for 12 hours to yield this compound as a solid.

-

Self-Validation: The purity of the final product should be assessed using ¹H NMR, ¹³C NMR, and LC-MS. The expected ¹H NMR spectrum will show characteristic shifts for the aromatic protons on the pyridinone ring, confirming the regioselectivity of the iodination.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

This compound is a versatile intermediate due to its three distinct functional groups.

-

Carboxylic Acid: The carboxyl group can undergo standard transformations such as esterification, amide bond formation (e.g., via EDC/HOBt coupling), and reduction to the corresponding alcohol. This handle is frequently used to append linkers or pharmacophores.

-

Pyridinone Ring: The N-H of the pyridinone can be alkylated or acylated under appropriate basic conditions. The ring itself can participate in various cycloaddition reactions.

-

Aryl Iodide: This is arguably the most valuable functional group for synthetic diversification. The carbon-iodine bond is highly susceptible to transition-metal-catalyzed cross-coupling reactions, providing a powerful tool for constructing complex molecular architectures.

Application in Cross-Coupling Reactions

The aryl iodide moiety is an excellent substrate for numerous cross-coupling reactions, including:

-

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds. This is widely used to introduce aryl or heteroaryl substituents.

-

Sonogashira Coupling: Reaction with terminal alkynes to form C(sp²)-C(sp) bonds, introducing alkynyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, introducing substituted amino groups.

These reactions enable the rapid elaboration of the core scaffold, making this compound a valuable precursor in the synthesis of compound libraries for high-throughput screening in drug discovery programs.[5]

Illustrative Reaction Scheme: Suzuki Coupling

The following diagram illustrates the utility of this compound as a substrate in a palladium-catalyzed Suzuki coupling reaction, a cornerstone of modern drug synthesis.

Caption: Suzuki coupling of this compound.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. The safety information is derived from data sheets of structurally similar compounds like 2-hydroxynicotinic acid and its nitro-analogs.[6][7][8]

-

Hazard Identification:

-

Causes skin irritation (H315).

-

Causes serious eye irritation (H319).

-

May cause respiratory irritation (H335).

-

-

Precautionary Statements (Prevention):

-

First-Aid Measures:

-

If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][7]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][7]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6]

-

-

Storage:

References

- PubChem. (n.d.). 2-Hydroxy-5-iodo-nicotinic acid methyl ester. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Hydroxynicotinic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Hydroxy-5-iodobenzamide. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Hydroxyisonicotinic Acid. National Center for Biotechnology Information.

- PubChemLite. (n.d.). 2-hydroxy-5-iodo-nicotinic acid methyl ester.

- ChemBK. (2024). 2-HYDROXY-5-NITRONICOTINIC ACID.

- PubChem. (n.d.). 5-Iodosalicylic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). CID 2022. National Center for Biotechnology Information.

- PubChem. (n.d.). CID 176887381. National Center for Biotechnology Information.

- PubChem. (n.d.). 5-(2-Hydroxypropan-2-yl)nicotinic acid. National Center for Biotechnology Information.

- PubChem. (n.d.). Nitro-hydroxy nicotinic acid. National Center for Biotechnology Information.

- PrepChem.com. (n.d.). Synthesis of A. 2-Hydroxy-Nicotinic Acid.

- MDPI. (n.d.). pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release.

- PubMed. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists.

- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- MDPI. (n.d.). Hydroxyquinones: Synthesis and Reactivity.

- PubMed Central. (n.d.). pH- and ion-sensitive polymers for drug delivery.

Sources

- 1. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. 2-Hydroxy-5-pyridinecarboxylic acid | 5006-66-6 [chemicalbook.com]

- 5. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. chembk.com [chembk.com]

Introduction: The Significance of 2-Hydroxy-5-iodonicotinic Acid

An In-Depth Technical Guide to the Crystal Structure of 2-Hydroxy-5-iodonicotinic Acid: A Roadmap to Synthesis, Crystallization, and Structural Elucidation

This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals on the synthesis, crystallization, and definitive structural analysis of this compound. While this compound is commercially available, a public, experimentally determined crystal structure has not been reported as of the date of this publication. Therefore, this document serves as an expert-level roadmap, detailing the necessary protocols and theoretical considerations to achieve this critical characterization. Understanding the solid-state structure of this molecule is paramount for controlling its physicochemical properties, which is a cornerstone of modern drug development.

Nicotinic acid, also known as niacin or vitamin B3, is a fundamental nutrient with well-established roles in human metabolism and as a therapeutic agent for treating dyslipidemia.[1][2] The modification of its core structure through halogenation is a proven strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. The introduction of an iodine atom at the C5 position of the 2-hydroxynicotinic acid scaffold (a 2-pyridone tautomer) is expected to significantly influence its solid-state properties through the introduction of halogen bonding capabilities, in addition to the inherent hydrogen bonding of the parent molecule.[3][4]

The three-dimensional arrangement of molecules in a crystal lattice dictates critical pharmaceutical properties, including solubility, dissolution rate, stability, and bioavailability. Therefore, obtaining a high-resolution crystal structure is not merely an academic exercise but a crucial step in the rational design and development of any active pharmaceutical ingredient (API).[5] This guide provides the scientific rationale and detailed methodologies to determine the crystal structure of this compound, thereby enabling its full potential to be explored.

Proposed Synthesis of this compound

The synthesis of this compound can be efficiently achieved via the direct electrophilic iodination of the commercially available starting material, 2-hydroxynicotinic acid. The 2-pyridone tautomer of this substrate is an electron-rich heteroaromatic system, making it susceptible to electrophilic substitution. The C5 position is electronically favored for substitution.

Causality Behind Experimental Choices:

-

Starting Material: 2-Hydroxynicotinic acid (CAS 609-71-2) is readily available and provides the core scaffold in a single step.[6]

-

Iodinating Agent: A combination of elemental iodine (I₂) and a suitable oxidant (e.g., nitric acid, hydrogen peroxide) or N-Iodosuccinimide (NIS) are effective reagents for the iodination of activated aromatic and heteroaromatic rings.[7][8] The use of I₂ with an oxidant in a protic solvent like acetic acid is a cost-effective and well-documented method.[9]

-

Reaction Conditions: The reaction is typically performed at room temperature to maintain regioselectivity and prevent side reactions. Acetic acid serves as an excellent solvent that can also help to activate the iodinating species.

Experimental Protocol: Electrophilic Iodination

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer, suspend 2.0 g of 2-hydroxynicotinic acid in 30 mL of glacial acetic acid.

-

Reagent Addition: To this suspension, add 3.6 g of elemental iodine (I₂).

-

Initiation: While stirring, slowly add 1.5 mL of concentrated nitric acid (70%) dropwise to the mixture. The reaction is exothermic, and the temperature should be monitored.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into 150 mL of ice-cold water. A precipitate will form.

-

Quenching: Add a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the purple color of the excess iodine disappears.

-

Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual acid and salts.

-

Purification: Recrystallize the crude product from an ethanol/water mixture to yield purified this compound as a crystalline solid.

-

Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis. The reported melting point is 264-266°C.[10]

Caption: Proposed workflow for the synthesis of this compound.

Crystallization Strategy

Obtaining single crystals suitable for X-ray diffraction is the most critical and often most challenging step. Based on extensive studies of hydroxynicotinic acid isomers, pH is a critical variable that influences solubility and the resulting crystal form.[3] Therefore, a pH-dependent screening strategy is strongly recommended.

Causality Behind Crystallization Choices:

-

Solvent Selection: A range of solvents with varying polarities and hydrogen bonding capabilities (protic and aprotic) should be screened. Ethanol, methanol, acetone, acetonitrile, and water are excellent starting points.

-

pH Modification: The molecule possesses both an acidic carboxylic acid group and a weakly basic pyridine nitrogen. Modifying the pH of aqueous or alcoholic solutions can drastically alter solubility and promote crystallization by shifting the equilibrium between neutral, protonated, and deprotonated species.

-

Crystallization Techniques: Employing multiple techniques increases the probability of success. Slow evaporation is simple and effective. Vapor diffusion allows for a more controlled and slower change in supersaturation, often yielding higher quality crystals.

Experimental Protocol: Crystallization Screening

-

Stock Solution Preparation: Prepare a saturated solution of purified this compound in a chosen solvent (e.g., 95% ethanol) at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.

-

Slow Evaporation:

-

Dispense 0.5 mL of the stock solution into several small vials.

-

For aqueous/alcoholic solutions, adjust the pH of each vial to different values (e.g., 2, 4, 6, 8) using dilute HCl or NaOH.

-

Cover the vials with a cap containing a few pinholes and leave them undisturbed in a vibration-free environment.

-

-

Vapor Diffusion (Liquid-Liquid):

-

Place 0.2 mL of the stock solution as a drop on a siliconized glass cover slip.

-

In a well of a crystallization plate, add 1 mL of a less polar "anti-solvent" (e.g., isopropanol if the stock is in ethanol; ethyl acetate if the stock is in acetone).

-

Invert the cover slip and seal the well. The slow diffusion of the anti-solvent vapor into the drop will induce crystallization.

-

-

Crystal Harvesting: Once crystals appear, carefully harvest them using a cryo-loop and immediately proceed to X-ray diffraction analysis.

Caption: A multi-faceted strategy for obtaining single crystals.

Definitive Structural Characterization

Once suitable single crystals are obtained, their structure can be definitively determined using X-ray diffraction. Powder X-ray Diffraction (PXRD) should also be employed to characterize the bulk material and ensure the single crystal is representative of the whole sample.

Workflow for Structural Elucidation:

-

Single-Crystal X-ray Diffraction (SC-XRD):

-

Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.

-

Data Collection: The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.[11]

-

Structure Solution and Refinement: The diffraction data is used to determine the unit cell dimensions and space group. The positions of the atoms are then determined (structure solution) and their parameters are optimized (refinement) to best fit the experimental data.

-

-

Powder X-ray Diffraction (PXRD):

-

Sample Preparation: A finely ground sample of the bulk recrystallized material is prepared.

-

Data Collection: The powder sample is exposed to an X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).[12]

-

Analysis: The resulting diffractogram serves as a unique "fingerprint" for that specific crystalline phase. It can be used for phase identification, purity analysis, and comparison with a theoretical pattern calculated from the single-crystal structure.[13][14]

-

Caption: Workflow for X-ray diffraction analysis.

Anticipated Crystal Structure and Data

While the precise crystal structure is unknown, we can make expert predictions based on the known structures of related compounds and fundamental principles of physical organic chemistry.

Predicted Structural Features:

-

Hydrogen Bonding: The primary interaction is expected to be the classic carboxylic acid dimer, where two molecules form a robust centrosymmetric ring via O-H···O hydrogen bonds. The 2-pyridone moiety also presents N-H (donor) and C=O (acceptor) groups, which will likely participate in further hydrogen bonding, creating extended chains or sheets.

-

Halogen Bonding: The iodine atom at the C5 position is a key feature. It is a soft Lewis acid and is highly likely to form a halogen bond (C-I···O or C-I···N) with an electronegative atom on an adjacent molecule.[3] This interaction is directional and can significantly influence the crystal packing, potentially leading to unique polymorphs not observed in the non-iodinated parent compound.[4]

-

Tautomerism: The molecule exists predominantly in the 2-pyridone tautomeric form in the solid state, as is common for 2-hydroxypyridines.

Caption: Predicted key intermolecular interactions in the crystal lattice.

Table of Expected Crystallographic Data

The final output of a successful single-crystal X-ray diffraction experiment would be a comprehensive crystallographic information file (CIF) containing the data summarized in the table below.

| Parameter | Anticipated Value/Information | Significance in Drug Development |

| Chemical Formula | C₆H₄INO₃ | Confirms molecular identity. |

| Formula Weight | 265.01 g/mol | Basic molecular property. |

| Crystal System | Monoclinic or Orthorhombic (predicted) | Defines the basic symmetry of the unit cell. |

| Space Group | Centrosymmetric (e.g., P2₁/c) is likely | Governs the packing arrangement and symmetry operations. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit. |

| Volume (V) | ų | Used to calculate density. |

| Molecules per Unit Cell (Z) | 2, 4, or 8 (typical for organic molecules) | Relates unit cell volume to molecular volume. |

| Density (calculated) | g/cm³ | Important for formulation and processing. |

| R-factor (R₁) | < 5% for a well-refined structure | A measure of the agreement between the model and the data. |

| Hydrogen Bond Distances | O-H···O (~1.6-1.8 Å), N-H···O (~1.8-2.0 Å) | Quantifies the strength of key intermolecular interactions. |

| Halogen Bond Distance | C-I···O (~2.9-3.3 Å) | Confirms and quantifies this critical packing interaction. |

Conclusion